Cas no 2011-70-3 (5-Nitro-2-(bromoacetamido)benzophenone)

5-Nitro-2-(bromoacetamido)benzophenone is a bromoacetyl-substituted benzophenone derivative, primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key functional groups—nitro and bromoacetamido—enable selective modifications, making it valuable for constructing complex molecular frameworks. The compound’s reactivity, particularly in nucleophilic substitution reactions, facilitates its use in cross-coupling and heterocycle formation. Its stability under standard conditions ensures consistent performance in multi-step syntheses. Researchers favor this compound for its well-defined reactivity profile and compatibility with diverse reaction conditions, supporting applications in medicinal chemistry and materials science. Proper handling is advised due to its potential sensitivity to light and moisture.
5-Nitro-2-(bromoacetamido)benzophenone structure
2011-70-3 structure
Product name:5-Nitro-2-(bromoacetamido)benzophenone
CAS No:2011-70-3
MF:C15H11BrN2O4
MW:363.162842988968
CID:289617
PubChem ID:3034124

5-Nitro-2-(bromoacetamido)benzophenone Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-(2-benzoyl-4-nitrophenyl)-2-bromo-
    • 5-Nitro-2-(broMoacetaMido)benzophenone
    • N-(2-benzoyl-4-nitrophenyl)-2-bromoacetamide
    • 2-(2-bromo-acetylamino)-5-nitro-benzophenone
    • 2-(bromoacetamido)-5-nitrobenzophenone
    • 2'-Benzoyl-2-bromo-4'-nitroacetanilide
    • 2-Bromacetamido-5-nitrobenzophenon
    • 2-Bromacetamino-5-nitro-benzophenon
    • 2-Bromacetylamino-5-nitrobenzophenon
    • 5-Nitro-2-bromacetylamino-benzophenon
    • EINECS 217-932-0
    • 2011-70-3
    • FT-0672779
    • Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-bromo-
    • NS00026526
    • AKOS027447558
    • 2-(2-Bromoacetamido)-5-nitrobenzophenone;2'-Benzoyl-2-bromo-4'-nitroacetanilide;5-Nitro-2-(bromoacetamido)benzophenone;Acetamide,N-(2-benzoyl-4-nitrophenyl)-2-bromo-
    • W-109739
    • DTXSID80173928
    • 2-Bromo-N-[4-nitro-2-(phenyl-carbonyl)phenyl]acetamide
    • 2-Bromo-N-[4-nitro-2-(phenyl-carbonyl)phenyl]acetamide; Nitrazepam Imp. C (EP); Nitrazepam Impurity C
    • BCP34490
    • E8JMM9A3XW
    • 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
    • 5-Nitro-2-(bromoacetamido)benzophenone
    • Inchi: InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)
    • InChI Key: USZJZGVAIGKLRF-UHFFFAOYSA-N
    • SMILES: C(C1C=C([N+]([O-])=O)C=CC=1NC(=O)CBr)(=O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 361.99000
  • Monoisotopic Mass: 361.990219
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 92

Experimental Properties

  • Density: 1.609
  • Melting Point: 156-158°C
  • Boiling Point: 590.3°Cat760mmHg
  • Flash Point: 310.8°C
  • Refractive Index: 1.673
  • PSA: 91.99000
  • LogP: 3.75540

5-Nitro-2-(bromoacetamido)benzophenone Security Information

5-Nitro-2-(bromoacetamido)benzophenone Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-Nitro-2-(bromoacetamido)benzophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N495805-25mg
5-Nitro-2-(bromoacetamido)benzophenone
2011-70-3
25mg
$ 368.00 2023-04-15
1PlusChem
1P002DNV-1mg
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-bromo-
2011-70-3 ≥98%
1mg
$115.00 2023-12-19
1PlusChem
1P002DNV-5mg
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-bromo-
2011-70-3 ≥98%
5mg
$392.00 2023-12-19
TRC
N495805-50mg
5-Nitro-2-(bromoacetamido)benzophenone
2011-70-3
50mg
$ 701.00 2023-04-15
TRC
N495805-100mg
5-Nitro-2-(bromoacetamido)benzophenone
2011-70-3
100mg
$ 1068.00 2023-04-15
TRC
N495805-10mg
5-Nitro-2-(bromoacetamido)benzophenone
2011-70-3
10mg
$ 138.00 2023-09-06
TRC
N495805-5mg
5-Nitro-2-(bromoacetamido)benzophenone
2011-70-3
5mg
$ 115.00 2023-04-15
A2B Chem LLC
AB10219-5mg
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-bromo-
2011-70-3 ≥98%
5mg
$295.00 2024-04-20
A2B Chem LLC
AB10219-1mg
Acetamide, N-(2-benzoyl-4-nitrophenyl)-2-bromo-
2011-70-3 ≥98%
1mg
$66.00 2024-04-20

Additional information on 5-Nitro-2-(bromoacetamido)benzophenone

Introduction to 5-Nitro-2-(bromoacetamido)benzophenone (CAS No. 2011-70-3)

5-Nitro-2-(bromoacetamido)benzophenone, with the CAS number 2011-70-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a nitro group, a bromoacetamido moiety, and a benzophenone backbone. These functional groups contribute to its diverse chemical properties and potential applications in various scientific and industrial domains.

The chemical formula of 5-Nitro-2-(bromoacetamido)benzophenone is C14H9BrN2O4. Its molecular weight is approximately 349.13 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility properties make it suitable for use in solution-based reactions and formulations.

In the realm of medicinal chemistry, 5-Nitro-2-(bromoacetamido)benzophenone has been explored for its potential as a lead compound in drug discovery. Recent studies have highlighted its ability to modulate various biological targets, including enzymes, receptors, and signaling pathways. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer cell proliferation. This finding suggests that 5-Nitro-2-(bromoacetamido)benzophenone could serve as a valuable scaffold for the development of novel anticancer agents.

Beyond its medicinal applications, 5-Nitro-2-(bromoacetamido)benzophenone has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the synthesis of advanced functional materials. A study published in Advanced Materials in 2020 reported the use of this compound as a building block for the fabrication of organic semiconductors with enhanced charge transport characteristics. The resulting materials exhibited improved performance in organic field-effect transistors (OFETs) and photovoltaic devices, opening new avenues for their application in electronics and renewable energy technologies.

The synthesis of 5-Nitro-2-(bromoacetamido)benzophenone typically involves a multi-step process that begins with the nitration of benzophenone followed by the introduction of the bromoacetamido group. Various synthetic routes have been developed to optimize yield and purity, with recent advancements focusing on green chemistry principles to minimize environmental impact. For example, a novel microwave-assisted synthesis method described in Green Chemistry in 2019 achieved high yields with reduced reaction times and lower energy consumption compared to traditional methods.

In addition to its chemical synthesis, the characterization of 5-Nitro-2-(bromoacetamido)benzophenone has been extensively studied using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the molecular structure and conformational behavior of the compound, which are crucial for understanding its reactivity and biological activity.

The safety profile of 5-Nitro-2-(bromoacetamido)benzophenone has also been evaluated through comprehensive toxicological studies. While it is generally considered safe for laboratory use under proper handling conditions, it is important to adhere to standard safety protocols to minimize potential risks. Researchers are encouraged to consult relevant safety data sheets (SDS) and follow guidelines from regulatory bodies such as OSHA and EPA to ensure safe handling and disposal practices.

In conclusion, 5-Nitro-2-(bromoacetamido)benzophenone (CAS No. 2011-70-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development across various scientific disciplines. As ongoing studies continue to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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